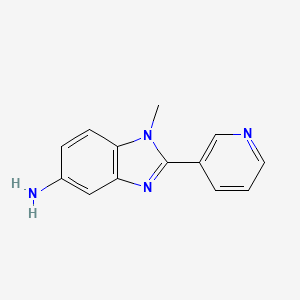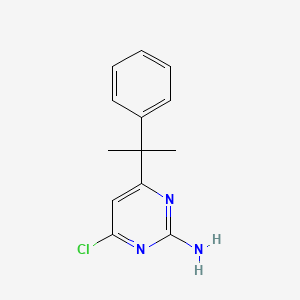
4-Chloro-6-(2-phenylpropan-2-yl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(2-phenylpropan-2-yl)pyrimidin-2-amine is a chemical compound characterized by its unique structure, which includes a pyrimidin-2-amine core substituted with a chloro group at the 4-position and a 2-phenylpropan-2-yl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(2-phenylpropan-2-yl)pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the pyrimidin-2-amine core. One common synthetic route includes the following steps:
Formation of Pyrimidin-2-amine: This can be achieved through the reaction of guanidine with an appropriate β-diketone or β-ketoester.
Chlorination: The pyrimidin-2-amine core is then chlorinated at the 4-position using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Alkylation: The 6-position is alkylated using 2-phenylpropan-2-yl bromide or chloride in the presence of a strong base like potassium tert-butoxide (KOtBu).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 4-Chloro-6-(2-phenylpropan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions at the chloro or phenyl groups can lead to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
科学的研究の応用
Chemistry: In chemistry, 4-Chloro-6-(2-phenylpropan-2-yl)pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties, such as antiviral, anti-inflammatory, or anticancer activities.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
作用機序
The mechanism by which 4-Chloro-6-(2-phenylpropan-2-yl)pyrimidin-2-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.
類似化合物との比較
4-Chloro-6-(2-phenylpropan-2-yl)pyrimidin-2-ol
2,4,6-Tris(2-phenylpropan-2-yl)phenol
6-(2-(5-chloropyridin-2-yl)-1-phenylpropan-2-yl)pyridin-2-ol
Uniqueness: 4-Chloro-6-(2-phenylpropan-2-yl)pyrimidin-2-amine stands out due to its specific structural features and reactivity
特性
分子式 |
C13H14ClN3 |
|---|---|
分子量 |
247.72 g/mol |
IUPAC名 |
4-chloro-6-(2-phenylpropan-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H14ClN3/c1-13(2,9-6-4-3-5-7-9)10-8-11(14)17-12(15)16-10/h3-8H,1-2H3,(H2,15,16,17) |
InChIキー |
SBJZFRFXJKFPMJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=NC(=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



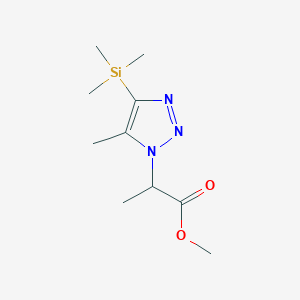
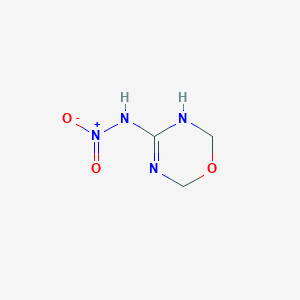
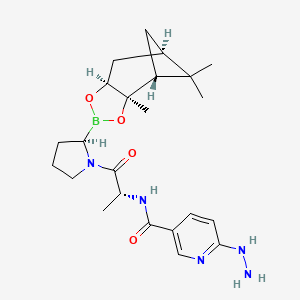
![5-[(5-Bromotetrazol-2-yl)methyl]-2-chloropyridine-3-carbonitrile](/img/structure/B15355096.png)
![N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide](/img/structure/B15355105.png)


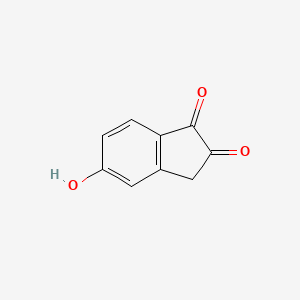
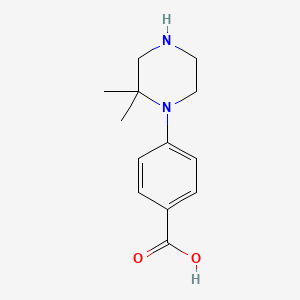

![(4-Cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B15355142.png)
